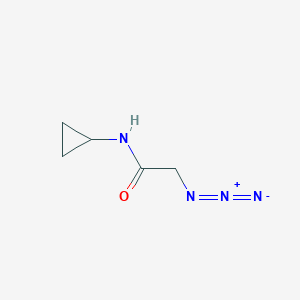

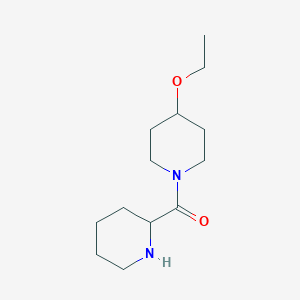

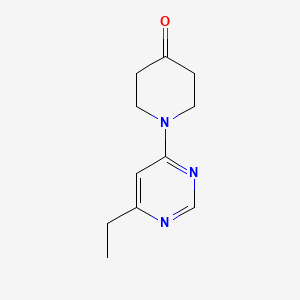

![molecular formula C14H20N2O B1488613 (4-(Cyclopropylmethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine CAS No. 2097973-78-7](/img/structure/B1488613.png)

(4-(Cyclopropylmethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine

Overview

Description

“(4-(Cyclopropylmethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine” is a derivative of Dibenzo[b,f][1,4]oxazepine (DBO). DBO derivatives possess an array of pharmacological activities and are of growing pharmaceutical interest . They are found in many physiologically active compounds, including antidepressants, analgesics, calcium channel antagonists, a histamine H4 receptor agonist, a non-nucleoside HIV-1 reverse transcriptase inhibitor, and a lachrymatory agent .

Synthesis Analysis

Several synthetic protocols have been developed to construct DBO and its derivatives . These methods include cyclocondensation with two precursors exemplified by substituted 2-aminophenols and substituted 2-halobenzaldehydes . Other methods include copper catalysis, 1,3-dipolar cycloaddition, domino elimination-rearrangement-addition sequence, and an Ugi four-component reaction followed by an intramolecular O-arylation . These methods serve as a guide to chemists in developing DBO derivatives of pharmacological interest .

Molecular Structure Analysis

The molecular structure of DBO derivatives is characterized by a tricyclic system with a central seven-membered heterocyclic ring . Three isomeric forms of dibenzoxazepine systems are possible – dibenz[b,f][1,4]oxazepine (DBO), dibenz[b,e][1,4]oxazepine, and dibenz[c,f][1,2]oxazepine . Among these, the DBO ring system is of particular interest .

Chemical Reactions Analysis

The synthesis of DBO derivatives involves several chemical reactions. For instance, substituted 2-chlorobenzaldehydes are allowed to react with substituted 2-aminophenols under basic conditions in a microwave oven . Another protocol involves a copper-initiated C-N and C-O coupling of 2-halophenols and 2-(2-halophenyl)-1H-indoles in one pot .

Physical And Chemical Properties Analysis

The physical and chemical properties of DBO derivatives can vary depending on the specific compound. For instance, the molecular weight of Dibenzo[b,f][1,4]oxazepine is 195.2167 .

Scientific Research Applications

Antidepressants

DBO derivatives have been used in the development of antidepressants . The unique structure of DBO allows it to interact with various neurotransmitter systems in the brain, potentially leading to an antidepressant effect.

Analgesics

Another application of DBO derivatives is in the field of pain management. Some DBO derivatives have been found to have analgesic properties, meaning they can relieve pain .

Calcium Channel Antagonists

DBO derivatives have also been used as calcium channel antagonists . These compounds can inhibit the movement of calcium ions through the cell’s calcium channels, which can be useful in treating conditions like hypertension and angina.

Histamine H4 Receptor Agonists

Some DBO derivatives have been found to act as histamine H4 receptor agonists . This means they can bind to and activate the histamine H4 receptor, which plays a role in immune response and inflammation.

HIV-1 Reverse Transcriptase Inhibitors

DBO derivatives have been studied for their potential use as HIV-1 reverse transcriptase inhibitors . By inhibiting this enzyme, these compounds could potentially prevent the replication of HIV-1.

Lachrymatory Agents

DBO derivatives have also been used as lachrymatory agents . These substances cause tears to be produced, and can be used in certain types of eye tests or treatments.

Future Directions

DBO derivatives are of growing pharmaceutical interest due to their wide range of pharmacological activities . Future research will likely focus on developing new synthetic protocols to construct DBO derivatives, exploring their pharmacological properties, and elucidating their mechanisms of action. This will aid in the development of new drugs with potential therapeutic applications.

properties

IUPAC Name |

[4-(cyclopropylmethyl)-3,5-dihydro-2H-1,4-benzoxazepin-7-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c15-8-12-3-4-14-13(7-12)10-16(5-6-17-14)9-11-1-2-11/h3-4,7,11H,1-2,5-6,8-10,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRWGKEYPQRLGJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2CCOC3=C(C2)C=C(C=C3)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(Cyclopropylmethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

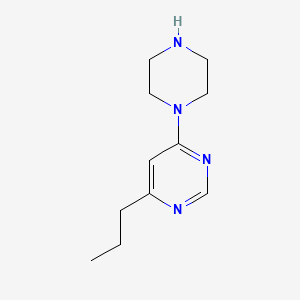

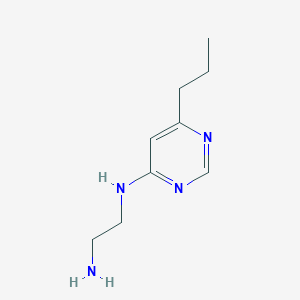

![3-chloro-N-[2-(diethylamino)ethyl]pyrazin-2-amine](/img/structure/B1488534.png)

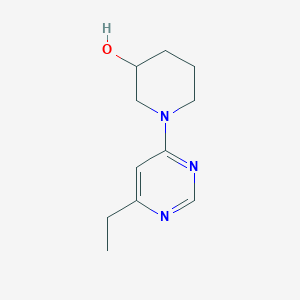

![4-Chloro-2-[(piperazin-1-yl)methyl]phenol](/img/structure/B1488535.png)

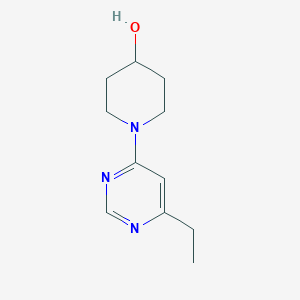

![Methyl 2-[(6-methylpyrimidin-4-yl)amino]acetate](/img/structure/B1488539.png)

![2-[(6-Ethylpyrimidin-4-yl)amino]acetamide](/img/structure/B1488549.png)